molecular formula C13H12N2O2 B14436936 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine CAS No. 76099-37-1

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine

Cat. No.: B14436936
CAS No.: 76099-37-1
M. Wt: 228.25 g/mol
InChI Key: RILZOIHQTKCTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine is a heterocyclic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes an imidazole and an oxazepine ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an imidazole derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced .

Scientific Research Applications

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole
  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Phenyl 6-chloronicotinate

Uniqueness

6,7-Dihydro-9-phenyl-6,9-epoxy-5H,9H-imidazo(2,1-c)(1,4)oxazepine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

76099-37-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

1-phenyl-10,11-dioxa-3,6-diazatricyclo[6.2.1.02,6]undeca-2,4-diene

InChI

InChI=1S/C13H12N2O2/c1-2-4-10(5-3-1)13-12-14-6-7-15(12)8-11(17-13)9-16-13/h1-7,11H,8-9H2

InChI Key

RILZOIHQTKCTEH-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(C3=NC=CN31)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.